An In-depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9)
An In-depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9)
This guide provides a comprehensive technical overview of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a key chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug discovery and development. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into the synthesis, characterization, and potential applications of this molecule, particularly emphasizing its role in the synthesis of targeted cancer therapeutics.
Core Molecular Identity and Physicochemical Profile
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. The molecule incorporates a benzoic acid moiety, a nitro group, and a 2-methylimidazole ring. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable precursor in multi-step organic syntheses.
Table 1: Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
| Property | Value | Source(s) |
| CAS Number | 954265-75-9 | [1][2] |
| Molecular Formula | C₁₁H₉N₃O₄ | [3] |
| Molecular Weight | 247.21 g/mol | |
| Appearance | Likely an off-white to yellow solid (inferred from related compounds) | N/A |
| Purity | Typically ≥95% | [4][5] |
| Storage | Store in a dry, well-ventilated place away from heat and ignition sources.[6] | [7][8] |
Synthesis and Purification: A Plausible Approach
Proposed Synthetic Workflow
Caption: A plausible two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate
-
To a solution of methyl 5-fluoro-2-nitrobenzoate (1 equivalent) in anhydrous dimethylformamide (DMF), add 2-methylimidazole (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.
Step 2: Hydrolysis to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid
-
Dissolve the crude methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.
-
After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.
-
The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Spectroscopic Characterization (Predictive Analysis)
Direct spectroscopic data for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is not widely published. However, we can predict the key spectral features based on the analysis of its constituent parts: a 2-nitrobenzoic acid moiety and a 2-methylimidazole ring.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals/Features | Basis for Prediction |
| ¹H NMR | Aromatic protons on the benzoic ring (doublets and doublet of doublets, δ 7.5-8.5 ppm), imidazole ring protons (singlets, δ 7.0-7.5 ppm), methyl protons (singlet, δ ~2.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). | Based on spectra of 2-nitrobenzoic acid and 5-amino-2-nitrobenzoic acid.[10][11] |
| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ 110-150 ppm), and a methyl carbon (δ ~15-20 ppm). | Based on the ¹³C NMR spectrum of 5-methyl-2-nitrobenzoic acid.[8] |
| IR (KBr) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹), and C=N/C=C stretches from the aromatic and imidazole rings (~1400-1600 cm⁻¹). | Based on IR spectra of 2-nitrobenzoic acid and 2-methyl-5-nitroimidazole.[12][13] |
| Mass Spec. (ESI-) | A prominent [M-H]⁻ ion at m/z 246.05. | Calculated from the molecular formula. |
Mechanism of Action and Biological Relevance
The primary significance of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in the pharmaceutical sciences appears to be as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[3][14][15]
Role as a Precursor to PARP Inhibitors
PARP enzymes are crucial for the repair of single-strand DNA breaks.[16] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient.[17] Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[16]
Caption: The mechanism of synthetic lethality with PARP inhibitors.
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid serves as a structural scaffold that, through further chemical modifications, is incorporated into the final PARP inhibitor molecule. The nitro group is often a precursor to an amino group, which can then be used for further derivatization.
Quality Control and Purity Assessment
Ensuring the purity of this intermediate is critical for its successful use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.
HPLC Protocol for Purity Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase.
-
Create a series of calibration standards by serial dilution.
-
Dissolve the test sample in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards to create a calibration curve.
-
Inject the sample and determine the purity by comparing the peak area of the main component to the total peak area.
-
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[6]
Conclusion
5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a specialized chemical intermediate with a crucial role in the synthesis of advanced therapeutics, most notably PARP inhibitors like Olaparib. While detailed public data on this specific molecule is limited, a comprehensive understanding of its properties, synthesis, and applications can be constructed through logical inference from related compounds and its known synthetic utility. This guide provides a foundational resource for scientists and researchers working with this important building block in the ongoing development of targeted cancer therapies.
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